molecular formula C14H16BrNOS B14235180 2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide CAS No. 472993-10-5

2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide

Cat. No.: B14235180
CAS No.: 472993-10-5
M. Wt: 326.25 g/mol
InChI Key: JMLGKHJYLQCTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a bromo group, an ethyl group, and an acetamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and elemental sulfur.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the acetamide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a ketone or alcohol derivative.

Scientific Research Applications

2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromo group can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-[2-(5-methyl-1-benzothiophen-3-yl)ethyl]acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-Bromo-N-[2-(5-phenyl-1-benzothiophen-3-yl)ethyl]acetamide: Similar structure with a phenyl group instead of an ethyl group.

    2-Bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide: Similar structure with a chloro group instead of an ethyl group.

Uniqueness

2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

472993-10-5

Molecular Formula

C14H16BrNOS

Molecular Weight

326.25 g/mol

IUPAC Name

2-bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide

InChI

InChI=1S/C14H16BrNOS/c1-2-10-3-4-13-12(7-10)11(9-18-13)5-6-16-14(17)8-15/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,17)

InChI Key

JMLGKHJYLQCTRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.